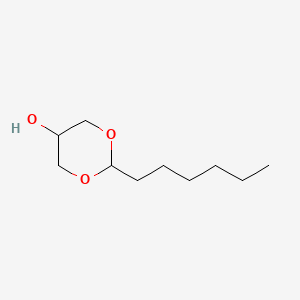

2-Hexyl-1,3-dioxan-5-ol

Description

Overview of 1,3-Dioxanes: Structure, Importance, and Heterocyclic Chemistry

1,3-Dioxanes are saturated heterocyclic compounds with the molecular formula C₄H₈O₂ for the parent molecule. epa.gov The presence of two oxygen atoms in the six-membered ring significantly influences their chemical and physical properties. The main application of 1,3-dioxanes in organic synthesis is for the protection of carbonyl compounds (aldehydes and ketones) or 1,3-diols. This is due to their general stability under basic, reductive, and oxidative conditions, while being labile towards acidic conditions, allowing for selective deprotection.

The stereochemistry and conformational analysis of 1,3-dioxanes are well-studied aspects of their chemistry. Similar to cyclohexanes, 1,3-dioxanes predominantly adopt a chair conformation. The conformational preferences of substituents on the dioxane ring are crucial in various asymmetric synthesis and natural product chemistry applications. The study of their stereochemistry is important as it can influence the reactivity and biological activity of molecules containing this ring system. nih.gov

Rationale for Academic Research on 2-Hexyl-1,3-dioxan-5-ol (B93519) and Related Cyclic Acetals

Academic and industrial research into this compound and related cyclic acetals is driven by their potential applications, which stem from their unique molecular structure. The combination of a polar hydroxyl group and a nonpolar hexyl group in this compound creates a molecule with amphiphilic character, suggesting its utility as a surfactant or emulsifier.

A significant area of research has been its use as a coalescing agent in paints, lacquers, and varnishes. google.com Coalescing agents are crucial additives that facilitate the formation of a continuous film as the paint dries. The effectiveness of this compound in this role is attributed to its ability to temporarily plasticize the polymer particles in the paint emulsion, allowing them to fuse together.

Furthermore, the synthesis of this compound from glycerol (B35011), a readily available and renewable resource often produced as a byproduct of biodiesel manufacturing, makes it an attractive target for green chemistry research. google.comresearchgate.net The development of efficient and environmentally benign methods for its synthesis from such bio-based starting materials is a key research focus.

Detailed Research Findings

Research on this compound has primarily focused on its synthesis and application as a coalescing agent. A key method for its preparation involves the acid-catalyzed acetalization of heptanal (B48729) with glycerol. google.com

In a typical synthesis, glycerol and heptanal are reacted in the presence of an acid catalyst, such as a sulfonic acid resin (e.g., Amberlyst 15), often with azeotropic removal of water to drive the reaction to completion. google.com This reaction yields a mixture of the six-membered ring product, this compound, and the five-membered ring isomer, 2-hexyl-1,3-dioxolane-4-methanol. google.com The ratio of these two products can be influenced by the reaction conditions.

The resulting mixture containing this compound has been demonstrated to be an effective coalescing agent in aqueous paint formulations. google.com Its performance is comparable to or, in some cases, exceeds that of industry-standard coalescing agents. The presence of the hydroxyl group and the ether linkages are thought to contribute to its compatibility with the various components of a paint formulation.

While specific, in-depth academic studies solely on the biological or medicinal properties of this compound are limited, the broader class of 1,3-dioxane (B1201747) derivatives has been investigated for a range of bioactivities. For instance, certain 1,3-dioxane derivatives have been explored as potential modulators of multidrug resistance in cancer cells. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | lookchem.com |

| Molecular Weight | 188.26 g/mol | lookchem.com |

| Boiling Point | 289.4 °C at 760 mmHg | lookchem.com |

| Flash Point | 128.8 °C | lookchem.com |

| Density | 0.995 g/cm³ | lookchem.com |

| XLogP3 | 2.1 | lookchem.com |

Structure

3D Structure

Properties

CAS No. |

1708-36-7 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-hexyl-1,3-dioxan-5-ol |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-10-12-7-9(11)8-13-10/h9-11H,2-8H2,1H3 |

InChI Key |

ZIWLHBBLQRQFSA-UHFFFAOYSA-N |

SMILES |

CCCCCCC1OCC(CO1)O |

Canonical SMILES |

CCCCCCC1OCC(CO1)O |

Appearance |

Solid powder |

Other CAS No. |

18445-22-2 18550-94-2 1708-36-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Heptanal 1,3-glyceryl acetal |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hexyl 1,3 Dioxan 5 Ol

Strategies for the Formation of the 1,3-Dioxane (B1201747) Ring System

The foundational structure of 2-hexyl-1,3-dioxan-5-ol (B93519) is the 1,3-dioxane ring. Its synthesis is primarily achieved through the acetalization of an aldehyde with a 1,3-diol, a cornerstone reaction in organic chemistry for the protection of carbonyls and diols. thieme-connect.de

Acid-Catalyzed Acetalization of Aldehydes with 1,3-Diols

The most direct route to the this compound framework is the acid-catalyzed reaction between heptanal (B48729) and glycerol (B35011). researchgate.net In this reaction, the hexyl group of heptanal becomes the C2-substituent of the dioxane ring, while glycerol provides the three-carbon backbone, with its hydroxyl groups at positions 1 and 3 forming the cyclic acetal (B89532). The hydroxyl group at position 2 of the glycerol becomes the C5-hydroxyl group of the resulting 1,3-dioxan-5-ol (B53867).

This equilibrium reaction is typically driven to completion by removing the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org A variety of acid catalysts, both homogeneous (like p-toluenesulfonic acid or sulfuric acid) and heterogeneous, can be employed to facilitate this transformation. researchgate.netorganic-chemistry.org The reaction between glycerol and an aldehyde can produce a mixture of a six-membered 1,3-dioxane and a five-membered 1,3-dioxolane (B20135). thieme-connect.de The five-membered ring is often the kinetically favored product, while the six-membered ring is thermodynamically favored. usask.ca

Role of Specific Catalysts in 1,3-Dioxane Synthesis (e.g., Montmorillonite K-10, Niobium-Aluminum-Based Catalysts)

To improve efficiency, yield, and ease of separation, research has focused on solid acid catalysts. These heterogeneous catalysts are non-corrosive, reusable, and often lead to milder reaction conditions and higher selectivity. foodb.ca

Montmorillonite K-10: This acidic clay has emerged as an efficient and environmentally friendly heterogeneous catalyst for various organic reactions, including acetalization. foodb.ca It offers advantages such as low cost, non-toxicity, and simple workup involving filtration to remove the catalyst. foodb.ca Acid-modified Montmorillonite K-10 has been successfully used in the acetalization of aldehydes with diols. researchgate.net

Niobium-Aluminum-Based Catalysts: Niobium-based materials are noted for their significant acidic properties, containing both Brønsted and Lewis acid sites, which are crucial for catalysis. unipi.it Niobium-aluminum mixed oxides, synthesized via a sol-gel process, have been effectively applied to the acetalization of glycerol with acetone, yielding a mixture of 1,3-dioxolane and 1,3-dioxan-5-ol products. researchgate.net These catalysts demonstrate high activity and can be reused in multiple reaction cycles without a significant loss of activity. rsc.org In one study, niobium-aluminum mixed oxides achieved up to 84% glycerol conversion. rsc.org

Table 1: Comparison of Catalysts in Acetalization Reactions

| Catalyst Type | Nature | Key Advantages | Typical Reactants | Ref. |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Homogeneous | High activity | Aldehydes, Diols | researchgate.net |

| Montmorillonite K-10 | Heterogeneous | Reusable, Eco-friendly, Non-corrosive, Easy separation | Aldehydes, Diols | researchgate.netfoodb.ca |

| Niobium-Aluminum Oxides | Heterogeneous | High activity, Reusable, Stable | Glycerol, Acetone | researchgate.netrsc.org |

Targeted Synthesis of this compound Analogues

The synthesis can be tailored to produce not only this compound but also its various analogues through different strategic approaches.

Incorporation of the Hexyl Moiety in Cyclic Acetal Formation

The substituent at the C2 position of the 1,3-dioxane ring is determined by the choice of the carbonyl compound used in the acetalization reaction. thieme-connect.de To synthesize this compound, heptanal (an aldehyde with a six-carbon chain, or hexyl group, plus the aldehyde carbon) is the required starting material to react with glycerol. researchgate.net By substituting heptanal with other aldehydes or ketones, a wide variety of 2-substituted-1,3-dioxan-5-ol analogues can be prepared. This modularity is a key feature of the acetalization strategy.

Derivatization from 2-Substituted-1,3-dioxan-5-ones via Reduction Pathways

An alternative synthetic route involves the creation of a 2-substituted-1,3-dioxan-5-one intermediate, which is then reduced to the corresponding 1,3-dioxan-5-ol. cdnsciencepub.comcdnsciencepub.com A general synthesis for 2-substituted-1,3-dioxan-5-ones has been developed, which can then undergo reduction of the ketone group at the C5 position. usask.ca

However, the deprotonation of these dioxanones, for instance with lithium diisopropylamide (LDA), can be complicated by a competing reduction of the carbonyl group, which directly yields the corresponding 1,3-dioxan-5-ol. cdnsciencepub.comcdnsciencepub.com This side reaction is more pronounced in 2-alkyldioxanones (derived from aldehydes) than in 2,2-dialkyldioxanones (derived from ketones). cdnsciencepub.com Stereoselective reduction of the ketone is also possible. For instance, the treatment of a β-hydroxy ketone with a trialkylborane or a dialkylalkoxyborane followed by sodium borohydride (B1222165) can produce cis-1,3-diols with high stereoselectivity. google.com One method describes the oxidation of a 2-phenyl-1,3-dioxan-5-ol (B158224) isomer mixture to produce 2-phenyl-1,3-dioxan-5-one, demonstrating the reversibility of this pathway. google.com

Chemical Reactivity and Derivatization at the C5-Hydroxyl Group

The secondary hydroxyl group at the C5 position is a key site for further chemical modification of the this compound molecule. This functional group can undergo typical alcohol reactions, such as esterification and nucleophilic substitution. cymitquimica.com

For example, the hydroxyl group can be converted into a better leaving group, such as a tosylate. The reaction of cis-2-phenyl-1,3-dioxan-5-yl toluene-p-sulfonate with lithium bromide was shown to yield the corresponding trans-5-bromo-2-phenyl-1,3-dioxan. rsc.org In another transformation, reacting cis-2-phenyl-1,3-dioxan-5-ol directly with triphenylphosphine–carbon tetrabromide resulted in a mixture of rearranged products, including both 1,3-dioxane and 1,3-dioxolane derivatives. rsc.org

Esterification is another important derivatization. The lipase-catalyzed esterification of dihydrocaffeic acid with hexanol has been studied, achieving high yields and demonstrating the feasibility of forming ester linkages with hexyl groups under enzymatic conditions. researchgate.net Similarly, the C5-hydroxyl group of this compound is available for esterification with various carboxylic acids or their derivatives, a reaction that can be catalyzed by acids, bases, or enzymes. cymitquimica.comgoogle.com

Table 2: Research Findings on Reactivity of 1,3-Dioxane Alcohols

| Starting Material | Reagents | Product(s) | Research Focus | Ref. |

|---|---|---|---|---|

| cis-2-Phenyl-1,3-dioxan-5-ol | Triphenylphosphine, CBr₄ | trans-5-Bromo-2-phenyl-1,3-dioxan & cis/trans-4-Bromomethyl-2-phenyl-1,3-dioxolan | Halogenodeoxygenation and rearrangement | rsc.org |

| cis-2-Phenyl-1,3-dioxan-5-yl toluene-p-sulphonate | LiBr | trans-5-Bromo-2-phenyl-1,3-dioxan | Nucleophilic substitution | rsc.org |

| 2-Substituted-1,3-dioxan-5-ones | Lithium Diisopropylamide (LDA) | 2-Substituted-1,3-dioxan-5-ols (via reduction) | Competing reduction during deprotonation | cdnsciencepub.comcdnsciencepub.com |

| Dihydrocaffeic acid | Hexanol, Lipase | Hexyl dihydrocaffeate | Enzymatic esterification | researchgate.net |

Esterification and Etherification Reactions of the Alcohol Functionality

The hydroxyl group of this compound readily undergoes reactions to form esters and ethers, which are common strategies for protection or for modifying the molecule's physical and biological properties.

Esterification: The conversion of the 5-hydroxyl group to an ester can be achieved using standard acylation methods. Kinetic studies on related 5-hydroxy-1,3-dioxane derivatives have demonstrated that reactions with acid chlorides and acid anhydrides proceed effectively, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. acs.orgacs.org For example, reacting the alcohol with an acylating agent such as benzoyl chloride or acetic anhydride (B1165640) leads to the formation of the corresponding benzoate (B1203000) or acetate (B1210297) ester. acs.orgprepchem.com Anhydride-catalyzed esterification is also considered an efficient route for related polyol structures. iucr.org

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl Chloride | Pyridine, 0 °C to r.t. | 2-Hexyl-1,3-dioxan-5-yl acetate | acs.org |

| Acetic Anhydride | Pyridine or DMAP (cat.), CH₂Cl₂ | 2-Hexyl-1,3-dioxan-5-yl acetate | acs.org |

| Benzoyl Chloride | Pyridine | 2-Hexyl-1,3-dioxan-5-yl benzoate | prepchem.com |

Etherification: The formation of ethers from the 5-hydroxyl group typically follows mechanisms like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A documented example for the parent compound, 5-hydroxy-1,3-dioxane, is its reaction with sodium hydride and benzyl (B1604629) chloride to yield 5-benzyloxy-1,3-dioxane. prepchem.com This methodology is directly applicable to the 2-hexyl derivative.

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | THF or Benzene, r.t. to 80 °C | 5-(Benzyloxy)-2-hexyl-1,3-dioxane | prepchem.com |

| 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | THF, r.t. | 2-Hexyl-5-methoxy-1,3-dioxane | mit.edu |

Other Functional Group Interconversions and Modifications of the Hydroxyl Group

Beyond ester and ether formation, the hydroxyl group at the C-5 position can be converted into other important functional groups, significantly expanding the synthetic utility of the this compound scaffold. collegesearch.in

Oxidation to Ketone: One of the most synthetically valuable transformations is the oxidation of the secondary alcohol to the corresponding ketone, 2-Hexyl-1,3-dioxan-5-one. This ketone is a key intermediate for further carbon-carbon bond-forming reactions or stereoselective reductions. thieme-connect.comresearchgate.net A general method for this oxidation involves the cleavage of an intermediate amino alcohol with sodium periodate (B1199274) (NaIO₄). thieme-connect.com

Conversion to Sulfonate Esters: To facilitate nucleophilic substitution reactions, the hydroxyl group, which is a poor leaving group, can be converted into a superior leaving group such as a sulfonate ester. ub.edu Common sulfonylating agents include p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). These reactions are typically performed in the presence of pyridine at low temperatures. The resulting tosylates and mesylates are excellent electrophiles for substitution with a wide range of nucleophiles. mit.eduub.edu

| Transformation | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | NaIO₄ (from precursor) | Aqueous solution | 2-Hexyl-1,3-dioxan-5-one | thieme-connect.com |

| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine, 0 °C | 2-Hexyl-1,3-dioxan-5-yl p-toluenesulfonate | ub.edu |

| Mesylation | Methanesulfonyl chloride (MsCl) | Triethylamine, CH₂Cl₂, 0 °C | 2-Hexyl-1,3-dioxan-5-yl methanesulfonate | ub.edu |

Stereoselective Approaches in 1,3-Dioxane Synthesis and Functionalization

The synthesis of 2,5-disubstituted 1,3-dioxanes like this compound introduces stereochemical complexity, as both cis and trans diastereomers are possible. The development of stereoselective synthetic routes is therefore a critical aspect of their chemistry.

A powerful strategy for controlling the stereochemistry at the C-5 position involves the stereoselective reduction of the precursor ketone, 2-Hexyl-1,3-dioxan-5-one. The facial selectivity of the hydride attack on the carbonyl group can be directed by the choice of reducing agent. Research has shown that for 2-substituted 5-oxo-1,3-dioxanes, reduction with lithium aluminum hydride (LiAlH₄) preferentially yields the trans isomer, where the C-2 and C-5 substituents are on opposite sides of the ring. Conversely, using a bulkier reducing agent like L-Selectride® leads to the formation of the cis isomer. thieme-connect.com This divergent strategy provides access to either diastereomer from a common intermediate.

| Starting Material | Reducing Agent | Conditions | Major Product Isomer | Reference |

|---|---|---|---|---|

| 2-Hexyl-1,3-dioxan-5-one | Lithium aluminum hydride (LiAlH₄) | THF, 0 °C to r.t. | trans-2-Hexyl-1,3-dioxan-5-ol | thieme-connect.com |

| 2-Hexyl-1,3-dioxan-5-one | L-Selectride® | THF, -78 °C | cis-2-Hexyl-1,3-dioxan-5-ol | thieme-connect.com |

The synthesis of the 1,3-dioxane ring itself can also be approached with stereocontrol. The condensation of glycerol with an aldehyde like heptanal often results in a mixture of dioxane and dioxolane isomers. thieme-connect.commdpi.com However, synthetic strategies starting from precursors like tris(hydroxymethyl)aminomethane have been developed to exclusively form the desired 1,3-dioxane ring system, thereby avoiding complex separation issues. thieme-connect.com

Advanced Structural Elucidation and Conformational Analysis of 1,3 Dioxanes

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular architecture of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information regarding connectivity, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures and distinguishing between isomers. creative-biostructure.com For 2-Hexyl-1,3-dioxan-5-ol (B93519), both ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and, more importantly, for assigning the relative stereochemistry of the substituents at the C2 and C5 positions.

The 1,3-dioxane (B1201747) ring can exist as cis and trans isomers, depending on the relative orientation of the C2-hexyl and C5-hydroxyl groups. These isomers can be distinguished by analyzing chemical shifts and spin-spin coupling constants. magritek.com The protons on the dioxane ring (at C2, C4, C5, and C6) will exhibit different chemical shifts and multiplicities depending on whether they are in an axial or equatorial position. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

The coupling constants (J-values) between adjacent protons are particularly informative for stereochemical assignment. The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) depends on the dihedral angle between them, which is a direct consequence of the ring's conformation. epa.gov By measuring these coupling constants, the relative orientation of the substituents can be determined. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) can further establish proton-proton connectivities within the molecule. news-medical.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Isomers Note: These are generalized predicted values based on known trends for substituted 1,3-dioxanes. Actual values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C2-H (acetal) | ~4.5-4.8 | ~100-105 | Chemical shift is sensitive to the axial/equatorial position of the hexyl group. |

| C4/C6 Protons (axial) | ~3.5-3.8 | ~65-70 | Typically upfield compared to equatorial protons. |

| C4/C6 Protons (equatorial) | ~4.0-4.3 | ~65-70 | Typically downfield compared to axial protons. |

| C5-H | ~3.8-4.1 | ~68-75 | Position and multiplicity depend on the -OH group's orientation. |

| C5-OH | Variable (broad singlet) | - | Position is concentration and solvent dependent. |

| Hexyl Chain (-CH₂-) | ~1.2-1.6 | ~22-32 | Overlapping multiplets typical for an alkyl chain. |

Mass Spectrometry (MS) is used to determine the molecular weight and formula of a compound. For this compound (C₁₀H₂₀O₃), the expected monoisotopic mass is approximately 188.14 Da. Soft ionization techniques, such as electrospray ionization (ESI), typically yield the molecular ion or, more commonly, adduct ions. acdlabs.com

Adduct analysis is crucial for confirming the molecular ion. Common adducts form by the association of the analyte molecule with ions present in the ESI source, such as protons ([M+H]⁺), sodium ions ([M+Na]⁺), or ammonium (B1175870) ions ([M+NH₄]⁺). uni.lu The detection of these adducts provides strong evidence for the molecular weight of the parent compound.

Harder ionization methods, like electron impact (EI), cause the molecule to fragment in a reproducible manner, which can provide structural information. acdlabs.com The fragmentation pattern of 1,3-dioxane derivatives often involves characteristic cleavage pathways of the ring system, providing clues about the molecule's connectivity. nih.gov

Table 2: Predicted Mass Spectrometry Adducts for this compound (M = C₁₀H₂₀O₃)

| Adduct Ion | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 189.1485 | Positive |

| [M+NH₄]⁺ | 206.1751 | Positive |

| [M+Na]⁺ | 211.1305 | Positive |

| [M+K]⁺ | 227.1044 | Positive |

| [M-H]⁻ | 187.1340 | Negative |

| [M+HCOO]⁻ | 233.1395 | Negative |

Data sourced from predicted values for C₁₀H₂₀O₃. uni.lu

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. semanticscholar.org The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its hydroxyl, alkyl, and acetal (B89532) moieties.

The most prominent feature would be a broad and intense absorption band in the region of 3650-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. libretexts.orgpressbooks.pub The broadness of this peak is due to intermolecular hydrogen bonding. Strong absorptions between 3000 and 2850 cm⁻¹ correspond to the C-H stretching vibrations of the hexyl group and the dioxane ring. libretexts.org Furthermore, the C-O stretching vibrations of the acetal group are expected to produce strong, characteristic bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3650 - 3200 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 3000 - 2850 | Strong |

Conformational Analysis of 1,3-Dioxane Ring Systems

The biological activity and physical properties of cyclic molecules are often dictated by their three-dimensional shape or conformation. The 1,3-dioxane ring, like cyclohexane (B81311), is not planar and adopts specific conformations to minimize steric and torsional strain.

The 1,3-dioxane ring predominantly adopts a chair conformation, which is significantly more stable than boat or twist-boat forms. thieme-connect.de This preference is a consequence of minimizing angle and torsional strain. The presence of two oxygen atoms in the ring, with their shorter C-O bond lengths compared to C-C bonds, results in a slightly puckered and less flexible chair than that of cyclohexane. thieme-connect.de

Like cyclohexane, the 1,3-dioxane ring can undergo a "ring flip," a process where one chair conformation converts into another. During this inversion, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this process can be studied to understand the ring's dynamic behavior. epa.govresearchgate.net

Substituents on the 1,3-dioxane ring have a profound effect on the conformational equilibrium, often favoring one chair form over the other. The relative stability is determined by the steric and electronic interactions of the substituents.

For this compound, two key substituents influence the conformation:

C2-Hexyl Group: A bulky alkyl group at the C2 position has a very strong preference for the equatorial position. thieme-connect.de An axial C2 substituent would experience significant steric repulsion, known as 1,3-diaxial interactions, with the axial hydrogens at C4 and C6. chemistrysteps.com This high energetic penalty means the hexyl group will almost exclusively occupy the equatorial position, effectively "locking" the ring in a specific conformation.

C5-Hydroxyl Group: The conformational preference of a substituent at the C5 position is generally less pronounced than at C2, C4, or C6. thieme-connect.de However, a hydroxyl group introduces the possibility of electronic effects. For a cis-isomer (where the hexyl group and hydroxyl group are on the same side of the ring), the hydroxyl group would be axial when the C2-hexyl group is equatorial. An axial hydroxyl group at C5 can be stabilized by the formation of an intramolecular hydrogen bond with one of the ring's oxygen atoms. thieme-connect.de For the trans-isomer, the hydroxyl group would be equatorial, which is generally sterically favored.

The final conformational equilibrium for each stereoisomer is a balance between the strong steric demand of the equatorial C2-hexyl group and the steric and electronic effects of the C5-hydroxyl group. The trans-isomer, with both bulky groups in the sterically favored equatorial position, is generally expected to be the more stable isomer. libretexts.orglibretexts.org

Investigation of Anomeric Effects and Axial/Equatorial Preferences

The conformational landscape of this compound is primarily dictated by the energetic balance between steric and electronic effects, which determine the preference for axial versus equatorial positioning of its substituents. Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of two oxygen atoms within the ring introduces unique stereoelectronic interactions, most notably the anomeric effect, and alters steric demands compared to its carbocyclic analog.

For the 2-hexyl substituent, the primary determining factor for its orientation is steric hindrance. Large alkyl groups at the C2 position strongly favor the equatorial orientation to avoid significant 1,3-diaxial interactions with the axial hydrogen atoms at C4 and C6. thieme-connect.de While the anomeric effect describes the tendency for electronegative substituents at C2 to prefer the axial position due to stabilizing hyperconjugation between a lone pair on a ring oxygen and the antibonding σ* orbital of the C-substituent bond, this effect is not significant for a non-electronegative alkyl group like hexyl. wikipedia.org Therefore, the conformation where the hexyl group is equatorial is expected to be substantially more stable.

The conformational preference of the hydroxyl group at the C5 position is more complex. Steric interactions for a C5-axial substituent are less severe than for C2, C4, or C6 axial groups. Furthermore, in the case of a 5-hydroxy substituent, the axial position can be significantly stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the lone pairs of the two ring oxygen atoms. gauthmath.comgauthmath.comstackexchange.com This stabilizing interaction can overcome the typically modest steric preference for the equatorial position, leading to a notable population of the axial conformer, particularly in non-polar solvents. stackexchange.com The equilibrium between the axial and equatorial conformers for the 5-hydroxyl group is thus a fine balance of these competing steric and stabilizing electronic factors.

| Substituent | Position | Dominant Interaction | Predicted Preference | Rationale |

|---|---|---|---|---|

| 2-Hexyl | C2 | Steric Hindrance | Equatorial | Avoids 1,3-diaxial interactions with C4-H and C6-H. thieme-connect.de |

| 5-Hydroxyl | C5 | Electronic/Steric | Axial or Equatorial | Axial conformer is stabilized by intramolecular hydrogen bonding; Equatorial preference is based on weaker steric factors. gauthmath.comstackexchange.com |

Computational Chemistry and Molecular Modeling for Conformational Studies

Quantum-Chemical Calculations of Potential Energy Surfaces for Conformational Isomers

To rigorously quantify the conformational preferences of this compound, quantum-chemical calculations are employed to map its potential energy surface (PES). The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its atomic coordinates, providing a detailed landscape of all possible conformations and the energy barriers between them. libretexts.org

Using ab initio methods, such as Hartree-Fock (HF), or more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., RHF/6-31G(d)), the energies of various geometric arrangements can be calculated. researchgate.netresearchgate.net For a substituted 1,3-dioxane, these calculations would systematically vary the key dihedral angles of the ring to trace the pathways for conformational isomerization, such as the chair-to-chair interconversion. This process involves identifying not only the stable low-energy conformers (local minima on the PES), like the axial and equatorial chair forms, but also the higher-energy transition states and intermediates, such as twist-boat and half-chair structures. researchgate.net

Such calculations would reveal the global minimum energy structure, corresponding to the most stable conformer of this compound. For each stable conformer, precise geometric parameters (bond lengths, bond angles, dihedral angles) and relative energies (ΔE) are obtained. The potential energy barriers between these conformers determine the kinetics of their interconversion. For instance, calculations on 5-alkyl-1,3-dioxanes have identified two distinct pathways for the chair-chair isomerization, proceeding through different twist-boat intermediates, and have estimated the activation energies for these processes. researchgate.net

| Conformer (Example for trans-isomer) | 2-Hexyl Position | 5-Hydroxyl Position | Calculated Relative Energy (ΔE, kcal/mol) (Hypothetical) |

|---|---|---|---|

| Chair 1 (Global Minimum) | Equatorial | Axial | 0.00 |

| Chair 2 | Axial | Equatorial | +4.5 |

| Twist-Boat 1 | - | - | +5.8 |

| Twist-Boat 2 | - | - | +6.5 |

Simulation of Steric Interactions and Thermodynamic Stability

Molecular modeling simulations provide a powerful tool for analyzing the specific steric interactions that govern the thermodynamic stability of different conformers of this compound. These simulations can quantify the energetic penalty associated with unfavorable non-bonded interactions, particularly the 1,3-diaxial repulsions that arise in chair conformations.

In the case of an axially-oriented 2-hexyl group, simulations would model the steric clash between the alkyl chain and the axial hydrogens at the C4 and C6 positions. The shorter C-O bond length compared to a C-C bond in cyclohexane results in these 1,3-diaxial interactions being more significant in 1,3-dioxanes. thieme-connect.de By calculating the van der Waals repulsive forces, the energetic cost (A-value) of placing the hexyl group in the axial position can be estimated.

| Parameter | Axial 2-Hexyl / Equatorial 5-OH | Equatorial 2-Hexyl / Axial 5-OH | Comment |

|---|---|---|---|

| Steric Energy (kcal/mol) | High | Low | Dominated by 1,3-diaxial interactions of the hexyl group. |

| Calculated ΔH (kcal/mol) | +4.2 | -0.3 | Enthalpically disfavored due to steric strain vs. stabilization from H-bonding. |

| Calculated ΔS (cal/mol·K) | -0.5 | -1.5 | Axial hydroxyl reduces conformational freedom due to H-bonding. |

| Calculated ΔG at 298 K (kcal/mol) | +4.35 | +0.15 | Predicts a strong preference for the equatorial-hexyl/axial-hydroxyl conformer. |

Note: Values are hypothetical and for illustrative purposes.

Applications and Advanced Research Contexts of 2 Hexyl 1,3 Dioxan 5 Ol and Its Derivatives

2-Hexyl-1,3-dioxan-5-ol (B93519) as a Synthetic Intermediate in Complex Molecule Construction

Beyond their role as simple protecting groups, substituted 1,3-dioxanes like this compound serve as versatile synthetic intermediates. The rigid, chair-like conformation of the dioxane ring can impart stereochemical control on nearby reaction centers, making them valuable building blocks for complex stereodefined molecules. thieme-connect.de The presence of the hexyl group at the C2 position and a hydroxyl group at the C5 position provides multiple points for further chemical modification.

Many biologically active natural products are characterized by dense arrays of oxygen-containing functional groups and multiple stereocenters. rsc.org The synthesis of these polyoxygenated molecules is a significant challenge that often relies on intermediates where stereochemistry is pre-defined or can be reliably controlled. The 1,3-dioxane (B1201747) framework is found within the structure of several natural products, including thromboxane (B8750289) A2 and theopederin A. thieme-connect.de

In synthesis, a chiral 1,3-dioxane intermediate can be used to direct diastereoselective reactions. The fixed conformation of the ring can influence the trajectory of incoming reagents, leading to the preferential formation of one stereoisomer over another. Furthermore, the acetal (B89532) linkage can be cleaved at a later stage to reveal a 1,3-diol, which can then be manipulated further. researchgate.net This strategy transforms the dioxane from a passive protecting group into an active stereodirecting element, crucial for building the complex architectures of molecules like those found in polyketide and carbohydrate chemistry. thieme-connect.de

Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient approach to chemical synthesis. acs.org 1,3-Dioxane derivatives are both products and participants in such sequences. For example, a tandem bis-aldol reaction between a ketone and paraformaldehyde can directly construct the 1,3-dioxane ring in a one-pot procedure. acs.orgacs.org

In other cases, the dioxane moiety itself is the reactive component. Sequential reactions involving ketene (B1206846) generation from 1,3-dioxane-4,6-dione (B14002328) derivatives have been used to synthesize terpenoid resorcylates, including the natural products (±)-cannabiorcichromenic and (±)-daurichromenic acid. nih.gov Similarly, tandem sequences involving Knoevenagel condensation followed by a Michael addition using 1,3-dioxane-4,6-dione have been developed to create complex heterocyclic structures. clockss.org These advanced methodologies showcase the utility of the 1,3-dioxane core in rapidly building molecular complexity from simple starting materials.

Research into this compound in Materials Science Applications

While the primary applications of 1,3-dioxanes have been in organic synthesis, their derivatives are finding new roles in materials science and polymer chemistry. Research has demonstrated that the 1,3-dioxane ring can act as a monomer in polymerization reactions.

A notable application is the development of in situ fabricated polymer electrolytes for high-voltage lithium-metal batteries. rsc.org By tuning the molecular structure from the five-membered 1,3-dioxolane (B20135) to the six-membered 1,3-dioxane (DOX), researchers created a poly(DOX) electrolyte with superior oxidation stability (above 4.7 V). rsc.org The structure of the six-membered ring also resulted in a high Li⁺ transference number and the formation of a robust solid-electrolyte interphase, leading to excellent cycling stability for high-voltage cathodes. rsc.org

Additionally, 1,3-dioxane derivatives have been incorporated into other polymer backbones. For example, 2-phenyl-1,3-dioxan-5-ol (B158224) has been used as a starting material to synthesize a glycerol (B35011) carbonate monomer, which then undergoes ring-opening polymerization with ε-caprolactone to form copolymers. Other research has explored the use of 1,3-dioxane-5,5-dimethanol (B1596533) in creating polyurethanes with good physical characteristics and biodegradability. researchgate.net These studies highlight the potential for substituted 1,3-dioxanes, including functionalized derivatives like this compound, to serve as monomers for creating advanced polymers with tailored properties.

Investigation as Coalescing Agents in Coating and Paint Formulations

Coalescing agents are essential additives in paints and coatings, acting as temporary plasticizers that facilitate the formation of a continuous, uniform film as the coating cures. These agents lower the minimum film formation temperature (MFFT) of the latex binder, allowing for proper film coalescence at ambient temperatures.

While direct studies on this compound as a coalescing agent are not prominent in publicly available literature, the broader class of 1,3-dioxane and related 1,3-dioxolane derivatives has been explored for this purpose. A patent for the use of dioxolane derivatives in coating systems highlights their function as film-forming agents, where they can act as both coalescing agents and drying retardants in paints and varnishes google.com. The investigation of such compounds is driven by the need for effective, low volatile organic compound (VOC) coalescents to meet stricter environmental regulations scioninstruments.com. The structure of this compound, with its hydroxyl group and alkyl chain, suggests it may possess the requisite partial water solubility and boiling point characteristics to function effectively as a coalescing agent, making it and its derivatives plausible candidates for future research in low-VOC coating formulations.

Natural Occurrence and Analytical Studies in Complex Biological and Consumer Systems

The identification of 1,3-dioxane structures in natural products and consumer goods is an area of ongoing analytical research, often revealing complex chemical profiles and potential sources of human exposure.

While this compound itself has not been specifically identified in food sources in the reviewed literature, a structurally related derivative has been detected in a plant extract. A gas chromatography-mass spectrometry (GC-MS) analysis of the petroleum ether fraction of Wrightia tinctoria seed, a medicinal plant, identified the presence of 9,12,15-Octadecatrienoic acid 2-phenyl-1,3-dioxan-5-yl ester phcogj.com. This finding demonstrates that the 1,3-dioxan-5-yl structure exists in nature, esterified with fatty acids. The phytochemical profile of W. tinctoria seeds is complex, containing a variety of fatty acids, triterpenoids, and other compounds.

| Compound Name | Compound Class | Relative Concentration (%) |

|---|---|---|

| 9,12,15-Octadecatrienoic acid 2-phenyl-1,3-dioxan-5-yl ester | Dioxane Ester | 31.50 |

| 1b, 4a-Epoxy-2H-cyclopenta ijcmas.comnih.govcyclopropa phcogj.comopenaccessgovernment.orgcycloundec[1,2-b]oxiren-5(6H)-one, 7-(acetyloxy)decahydro-2,9,10-trihydroxy-3,6,8,8,10a-pentamethyl | Terpenoid | 38.91 |

| Geranyl isovalerate | Monoterpenoid Ester | 23.58 |

| Trilinolein | Triglyceride | 7.74 |

Electronic cigarette (e-cigarette) liquids are complex mixtures containing solvents like propylene (B89431) glycol and vegetable glycerin, nicotine, and a wide array of flavor chemicals. Analytical studies have identified hundreds of chemical compounds in these liquids and their aerosols, yet many remain uncharacterized sciencedaily.comfrontiersin.orgchromatographyonline.com. A review of the literature on constituents in e-liquids and aerosols did not show this compound as an identified compound phcogj.comwisdomlib.org.

However, research has shown that flavor chemicals, particularly aldehydes (e.g., vanillin, benzaldehyde), can react with the propylene glycol solvent to form new compounds called acetals sciencedaily.comdukehealth.org. These acetals are structurally related to 1,3-dioxanes and 1,3-dioxolanes. This in-situ chemical reaction highlights the potential for dioxane-like structures to be present in e-liquids as reaction byproducts, even if not intentionally added dukehealth.org. Non-targeted screening using advanced methods like GC-Orbitrap Mass Spectrometry is being employed to better characterize the full range of chemicals in these products, though the complexity of the mixtures presents significant analytical challenges frontiersin.orggcms.cz.

Research on Structurally Related Bioactive Dioxane Derivatives

The 1,3-dioxane scaffold is present in numerous compounds that have been investigated for their biological activity. These studies provide insight into the potential pharmacological relevance of this chemical class.

Research into substituted 1,3-dioxanes and the closely related 1,3-dioxolanes has revealed a range of biological effects, including antimicrobial and anticancer activities. For instance, studies have shown that certain 1,3-dioxolane derivatives possess significant antibacterial and antifungal properties nih.govresearchgate.net. Other research has demonstrated that synthesized 1,3-dioxane derivatives can act as effective modulators to overcome multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy nih.govresearchgate.net.

Specific examples from the literature show varied activities based on the substitution pattern of the dioxane ring. One study found that 1-(5-Isopropyl-1,3-dioxan-5-yl)ethanol exhibits notable antifungal activity researchgate.net. The natural occurrence of a 1,3-dioxan-5-yl ester in Wrightia tinctoria suggests that nature also utilizes this scaffold for bioactive molecules phcogj.com.

| Compound/Derivative Class | Observed Biological Activity | Reference |

|---|---|---|

| 2,2-diphenyl-1,3-dioxane derivatives | Modulators of multidrug resistance (MDR) in cancer cells | nih.govresearchgate.net |

| 1-(5-Isopropyl-1,3-dioxan-5-yl)ethanol | Antifungal activity | researchgate.net |

| 5-Acyl-5-isopropyl-1,3-dioxane | Antimicrobial activity against gram-negative bacteria | researchgate.net |

| Substituted 1,3-dioxolanes | Antibacterial and antifungal activities | nih.govresearchgate.net |

Analytical Methodologies for Quantitative and Qualitative Analysis of 2 Hexyl 1,3 Dioxan 5 Ol

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for the separation of 2-Hexyl-1,3-dioxan-5-ol (B93519) from complex mixtures, enabling its subsequent detection and quantification. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given its molecular weight and the presence of a hydroxyl group, this compound may exhibit limited volatility, which can be overcome through chemical derivatization.

The primary alcohol functional group in this compound can be converted to a more volatile and thermally stable ether, most commonly a trimethylsilyl (B98337) (TMS) ether. This process, known as silylation, significantly improves the chromatographic peak shape and reduces the likelihood of thermal degradation in the GC inlet.

The electron ionization (EI) mass spectrum of derivatized this compound would be expected to show characteristic fragmentation patterns. The molecular ion peak would confirm the molecular weight of the derivatized compound. Key fragment ions would likely arise from the cleavage of the hexyl group, loss of the silylated hydroxyl group, and fragmentation of the dioxane ring. The fragmentation of the 1,3-dioxane (B1201747) ring itself can produce a series of characteristic ions that aid in structural confirmation nih.govdocbrown.info.

| Parameter | Predicted Value/Observation |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) of TMS Derivative | m/z 260 |

| Key Fragment Ions (m/z) | 245 ([M-CH3]+), 173 ([M-OTMS]+), 87, 57 |

Advanced Spectroscopic Methods for High-Resolution Analysis

For unambiguous structure elucidation and precise mass determination, advanced spectroscopic techniques are indispensable.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This capability is crucial for confirming the identity of this compound and distinguishing it from isobaric interferences. When coupled with a chromatographic separation technique (e.g., GC-HRMS or LC-HRMS), it offers a powerful tool for both qualitative and quantitative analysis. The high mass accuracy of HRMS can help in elucidating the fragmentation pathways of 1,3-dioxane derivatives nih.gov.

Multidimensional NMR Techniques for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for complete structural assignment.

¹H NMR: Would provide information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

¹³C NMR: Would indicate the number of unique carbon atoms in the molecule docbrown.info.

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons. A COSY (Correlation Spectroscopy) spectrum would reveal proton-proton couplings, helping to trace the carbon backbone. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton to its directly attached carbon. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would show correlations between protons and carbons over two to three bonds, which is critical for piecing together the entire molecular structure, including the attachment of the hexyl group to the dioxane ring.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | ~4.6 (t) | ~102 |

| C4/C6-H (axial) | ~3.7 (m) | ~67 |

| C4/C6-H (equatorial) | ~4.1 (m) | |

| C5-H | ~3.8 (m) | ~70 |

| C5-OH | Variable | |

| Hexyl-CH₂ (alpha) | ~1.6 (m) | ~36 |

| Hexyl-CH₂ (beta-epsilon) | ~1.3 (m) | ~23-32 |

| Hexyl-CH₃ | ~0.9 (t) | ~14 |

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is crucial for achieving accurate and reproducible analytical results. For this compound, the primary consideration for sample preparation is often the need for derivatization, particularly for GC-MS analysis.

The hydroxyl group of this compound can undergo derivatization to enhance its analytical properties. Silylation is a common technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (TMS) group libretexts.org. This process increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. The use of reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is widespread for this purpose sigmaaldrich.com. The reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization sigmaaldrich.com.

For HPLC analysis, derivatization can be employed to introduce a chromophore into the molecule, enabling UV-Vis detection. However, this adds complexity to the sample preparation process and is generally less common than using universal detectors like CAD or ELSD veeprho.com.

| Technique | Reagent | Derivative | Purpose |

|---|---|---|---|

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) ether | Increase volatility for GC-MS |

| Acylation | Pentafluoropropionic anhydride (B1165640) (PFPA) | Pentafluoropropionyl ester | Increase volatility and sensitivity for GC-ECD |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Introduce a UV chromophore for HPLC |

Q & A

Basic Research Questions

Q. What are the typical synthetic pathways for 2-Hexyl-1,3-dioxan-5-ol, and how do reaction conditions influence product selectivity?

- Methodological Answer : this compound is synthesized via acid-catalyzed acetalization of glycerol with hexanal. Heterogeneous catalysts like Amberlyst-15 are preferred for recyclability and simplified separation . Key parameters include temperature (60–100°C), solvent-free conditions, and molar ratios of reactants (e.g., glycerol:hexanal = 1:1 to 1:3). Selectivity toward the six-membered dioxane ring (vs. five-membered dioxolanes) depends on steric effects of the hexyl group and catalyst acidity. For example, stronger Brønsted acids favor cyclic acetals with bulkier substituents .

Q. How can researchers optimize the yield of this compound in glycerol acetalization reactions?

- Methodological Answer : Experimental design matrices (e.g., factorial or response surface methodologies) are critical for optimization. For instance, Statgraphics Centurion software can model interactions between variables like catalyst loading (5–20 wt%), reaction time (2–8 hours), and hexaldehyde purity. Post-reaction, use techniques such as FTIR with environmental chambers to monitor catalyst deactivation (e.g., adsorbed byproducts) and regeneration protocols (e.g., washing with water, drying at 120°C) .

Advanced Research Questions

Q. Why does this compound exhibit lower thermodynamic stability compared to its five-membered analogs, and how can this be computationally validated?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that six-membered rings like this compound experience axial substituent strain. For example, methyl groups in axial positions create 1,3-diaxial repulsions, destabilizing the structure by ~1.7 kcal/mol compared to equatorial conformers . Researchers should use software like Gaussian or ORCA to compute Gibbs free energy differences and validate findings against experimental isomer distributions (e.g., via GC-MS).

Q. How can contradictory data on catalytic activity in acetalization reactions be resolved?

- Methodological Answer : Contradictions often arise from substrate-specific effects. For instance, acetone-glycerol systems favor five-membered solketal, while benzaldehyde-glycerol reactions favor six-membered products . To resolve discrepancies:

- Compare catalyst acid strength (e.g., Hammett acidity for resins vs. homogeneous acids).

- Analyze reaction kinetics (e.g., in situ FTIR for intermediate detection).

- Use isotopic labeling (e.g., D₂O for probing proton transfer mechanisms).

Q. What advanced characterization techniques are recommended for studying this compound’s role in hydrotropic systems?

- Methodological Answer :

- pH-Dependent Behavior : Use titration assays to correlate concentration with pH shifts (e.g., Nonyl-4-(hydroxymethyl)-1,3-dioxan-5-ol shows linear pH reduction from 8.0 to 2.0 as concentration increases from 210 to 90 ppm) .

- NMR Spectroscopy : ¹H/¹³C NMR with DOSY can assess self-aggregation in aqueous solutions.

- Surface Tension Analysis : Determine critical aggregation concentrations (CAC) via pendant drop tensiometry.

Data Analysis and Reproducibility

Q. How should researchers address reproducibility challenges in synthesizing this compound?

- Methodological Answer :

- Standardize Protocols : Document catalyst pretreatment (e.g., drying at 120°C for 12 hours) .

- Control Impurities : Hexaldehyde purity (>98%) minimizes side reactions.

- Open Data Practices : Share raw spectra and chromatograms in repositories like Zenodo, adhering to FAIR principles .

Q. What strategies mitigate biases in interpreting catalytic performance data?

- Methodological Answer :

- Blinded Experiments : Assign coded samples to analysts unaware of reaction conditions.

- Negative Controls : Run parallel reactions without catalysts or with inert substrates.

- Meta-Analysis : Use systematic reviews of prior studies (e.g., PubMed/Scopus searches with terms like "1,3-dioxan-5-ol"[tw] AND "acetalization"[tw]) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.